molecular formula C17H22N2O8 B1594395 Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated CAS No. 9019-92-5

Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated

Katalognummer: B1594395
CAS-Nummer: 9019-92-5
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: JVJZZZCSRUVPQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is a complex polymer that has garnered significant interest in various scientific and industrial fields. This compound is formed through the polymerization of hexanedioic acid, 1,3-diisocyanatomethylbenzene, and 1,2-ethanediol, resulting in a material with unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol typically involves a polycondensation reaction. The process begins with the reaction of hexanedioic acid with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the polymer chain .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved. The polymer is then purified and processed into various forms for different applications .

Analyse Chemischer Reaktionen

Types of Reactions

Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol exerts its effects is primarily through its chemical structure and interactions with other molecules. The polymer’s molecular targets and pathways involve its ability to form strong covalent bonds and interact with various functional groups. This allows it to be used in a wide range of applications, from drug delivery to industrial coatings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. This makes it particularly suitable for applications requiring high strength, flexibility, and chemical resistance .

Eigenschaften

CAS-Nummer

9019-92-5

Molekularformel

C17H22N2O8

Molekulargewicht

382.4 g/mol

IUPAC-Name

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid

InChI

InChI=1S/C9H6N2O2.C6H10O4.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2

InChI-Schlüssel

JVJZZZCSRUVPQG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O

Kanonische SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O

Piktogramme

Irritant; Health Hazard

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.